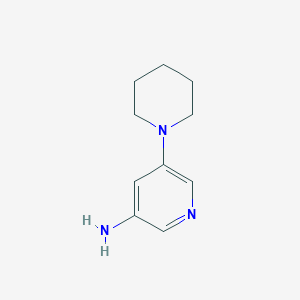

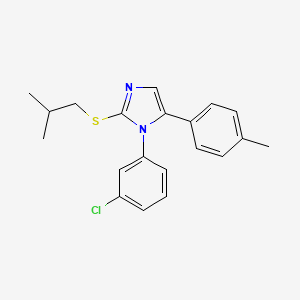

3-anilinoisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-anilinoisoquinolin-1(2H)-one is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 3-anilinoisoquinolin-1(2H)-one, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be extrapolated to understand the characteristics of 3-anilinoisoquinolin-1(2H)-one.

Synthesis Analysis

The synthesis of isoquinoline derivatives is a topic of interest due to their biological importance. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives are synthesized using a one-pot reaction involving isatoic anhydride and an aromatic aldehyde with ammonium acetate, catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Similarly, 2-anilinoquinolines can be synthesized from quinoline N-oxides and aryldiazonium salts in acetonitrile under microwave irradiation, which involves the formation of two new C-N bonds . Another method for synthesizing 3,4-dihydroisoquinolin-2(1H)-one derivatives involves a base-mediated three-component reaction of ninhydrin, aniline, and acetylenic esters in methanol . These methods highlight the versatility of synthetic approaches for isoquinoline derivatives, which could be adapted for the synthesis of 3-anilinoisoquinolin-1(2H)-one.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been studied using various techniques. For example, the structure of potentially tautomeric 3-arylquinolin-4(1H)-ones was investigated using spectroscopic methods and X-ray diffraction, confirming the structure of these derivatives in both solution and solid states . Density functional theory (DFT) methods were also employed to simulate the gas phase geometry of these compounds. The study of these related compounds provides a foundation for understanding the molecular structure of 3-anilinoisoquinolin-1(2H)-one.

Chemical Reactions Analysis

Isoquinoline derivatives undergo a variety of chemical reactions. The synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Additionally, a photochemical synthesis approach using metal-free photoredox catalysis has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones . These reactions demonstrate the reactivity of the isoquinoline core, which is relevant for the chemical reactions that 3-anilinoisoquinolin-1(2H)-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids showcases the use of eco-friendly solvents, which could affect the solubility and reactivity of these compounds . The antithyroid and anti-tuberculosis activity of anilides of 1H-2-oxo-4-hydroxyquinoline-3-carboxylic acid indicates the potential biological activity of isoquinoline derivatives . These studies suggest that 3-anilinoisoquinolin-1(2H)-one may also possess unique physical and chemical properties that could be explored for various applications.

Applications De Recherche Scientifique

Anticancer Properties

Isoquinoline derivatives, including tetrahydroisoquinolines (THIQs), have shown promising results in cancer research. THIQs have been studied for their role as anticancer antibiotics, with the US FDA approval of trabectedin for the treatment of soft tissue sarcomas highlighting the milestone in anticancer drug discovery. The therapeutic activities of THIQ derivatives in cancer, along with their unique mechanisms of action, suggest that compounds like 3-anilinoisoquinolin-1(2H)-one could have potential applications in anticancer therapy (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Effects

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to isoquinolines, has shown neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. The mechanisms of action of 1MeTIQ, including MAO inhibition and free radical scavenging properties, point toward the potential neuroprotective and therapeutic applications of isoquinoline derivatives (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Antimicrobial Activity

Isoquinoline derivatives, including those with N-oxide groups, have been highlighted for their antimicrobial and antibacterial properties. Research on natural isoquinoline alkaloids and their N-oxides isolated from different plant species has confirmed their antimicrobial and antitumor activities, suggesting that compounds like 3-anilinoisoquinolin-1(2H)-one could also be explored for these applications (Dembitsky, Gloriozova, & Poroikov, 2015).

Propriétés

IUPAC Name |

3-anilino-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-6-11(13)10-14(17-15)16-12-7-2-1-3-8-12/h1-10H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQIOQVHUUAJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2542478.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2542482.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)

![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)